molecular formula C14H13N3OS B14460218 N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide CAS No. 73791-07-8

N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide

Cat. No.: B14460218
CAS No.: 73791-07-8
M. Wt: 271.34 g/mol
InChI Key: CLSSVUOUSYOGKL-UHFFFAOYSA-N
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Description

N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is an organic compound with a complex structure that includes cyano groups, a phenyl ring with a methylsulfanyl substituent, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base to form the intermediate 3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enal. This intermediate is then reacted with acetamide under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3,3-dicyano-2-(4-methylphenyl)prop-2-enyl]acetamide: Lacks the sulfanyl group, which affects its reactivity and applications.

    N-[3,3-dicyano-2-(4-methoxyphenyl)prop-2-enyl]acetamide: Contains a methoxy group instead of a methylsulfanyl group, leading to different electronic properties.

Uniqueness

N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

73791-07-8

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide

InChI

InChI=1S/C14H13N3OS/c1-10(18)17-9-14(12(7-15)8-16)11-3-5-13(19-2)6-4-11/h3-6H,9H2,1-2H3,(H,17,18)

InChI Key

CLSSVUOUSYOGKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=C(C#N)C#N)C1=CC=C(C=C1)SC

Origin of Product

United States

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